Product packaging for GSK2018682(Cat. No.:CAS No. 1034688-30-6)

GSK2018682

Cat. No.: B1672365
CAS No.: 1034688-30-6
M. Wt: 440.9 g/mol
InChI Key: NFIGDBFIDKDNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sphingosine-1-Phosphate Signaling and its Diverse Physiological Roles

Sphingosine-1-phosphate (S1P) is a potent bioactive lipid mediator derived from sphingolipid metabolism. It plays a fundamental role in regulating a wide array of cellular and physiological processes by interacting with a family of five specific G protein-coupled receptors, designated S1PR1 to S1PR5 wikidata.orgbiosensis.comnih.govciteab.comguidetopharmacology.org.

S1P signaling is critical for various biological functions, including:

Cellular Regulation: S1P influences cell migration, differentiation, proliferation, survival, and apoptosis wikidata.orgbiosensis.comnih.govguidetopharmacology.org.

Vascular System: It is essential for vascular development, vessel stability, and maintaining endothelial barrier integrity, limiting vascular leakage biosensis.comnih.gov. S1P also regulates vascular tone and permeability wikidata.org.

Immune System: S1P gradients are crucial for immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs into the circulation wikidata.orgbiosensis.comciteab.com. It also impacts lymphocyte differentiation, antigen presentation, and T cell development citeab.comguidetopharmacology.org.

Embryogenesis and Organ Development: S1P signaling is involved in critical events during embryogenesis, such as angiogenesis, cardiogenesis, limb development, and neurogenesis biosensis.com.

Pathophysiological Implications of Aberrant Sphingosine-1-Phosphate Receptor Signaling in Disease

Dysregulation of S1P signaling and its receptor functions is implicated in the pathogenesis of numerous diseases. Aberrant S1P metabolism or receptor activity can contribute to disease progression through various mechanisms, including uncontrolled cell proliferation, impaired immune cell trafficking, and compromised vascular integrity wikidata.orgguidetopharmacology.org.

Key disease areas where aberrant S1P receptor signaling has been observed include:

Autoimmune Diseases: Conditions such as multiple sclerosis (MS), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel diseases (Crohn's disease, ulcerative colitis) are characterized by dysregulated immune responses where S1P receptor modulation can play a significant role citeab.com.

Cardiovascular Diseases: Abnormal S1P levels are linked to cardiovascular disorders, affecting functions like vascular tone, inflammation, and cardiac muscle contraction nih.gov.

Cancer: S1P signaling is implicated in carcinogenesis, tumor progression, angiogenesis, and resistance to therapy by promoting cell proliferation and inhibiting apoptosis wikidata.orgguidetopharmacology.org.

Neurodegenerative Disorders: Dysregulation of S1P metabolism and signaling is emerging as a common feature in neurological and neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). Aberrant S1P signaling can also disrupt the blood-brain barrier (BBB), contributing to central nervous system (CNS) disorders.

Therapeutic Strategies Involving Modulation of Sphingosine-1-Phosphate Receptors

Given the diverse and critical roles of S1P signaling, modulating S1P receptors has emerged as a promising therapeutic strategy for various pathologies. The primary approach involves the use of S1P receptor modulators, which typically act as functional antagonists of S1PR1. By binding to S1PR1 on lymphocytes, these modulators induce receptor internalization and degradation, thereby preventing lymphocytes from exiting lymph nodes and reducing their infiltration into inflammatory sites, such as the central nervous system in MS.

This mechanism of action leads to a reduction in circulating lymphocyte counts, offering therapeutic benefits in immune-mediated diseases. Beyond S1PR1, some modulators also interact with other S1P receptor subtypes, leading to varied pharmacological profiles.

Historical Context of GSK2018682 within the Landscape of S1PR Modulator Drug Discovery

The discovery of S1P receptor modulators began with the synthesis of FTY720 (fingolimod) in 1992, a derivative of myriocin, a natural product with immunosuppressive properties. Fingolimod (B1672674) was the first oral disease-modifying therapy approved for relapsing multiple sclerosis in 2010, marking a significant milestone in the field mims.com. Its success spurred extensive research into developing new S1P receptor modulators with improved selectivity and pharmacokinetic profiles mims.com.

This compound was developed as part of these efforts, specifically as a sphingosine-1-phosphate receptor modulator. It is characterized as a selective agonist for S1P1 and S1P5 receptors guidetopharmacology.org. Its chemical structure, 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid, and molecular weight of 440.88 g/mol define its chemical identity guidetopharmacology.org.

Research findings indicate that this compound demonstrated efficacy comparable to fingolimod in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis. This preclinical success led to its investigation in human clinical trials. A Phase 1 clinical trial for this compound in healthy volunteers, assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics, was completed in 2011. Despite these investigations, the development of this compound has since been discontinued (B1498344).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21ClN4O4 B1672365 GSK2018682 CAS No. 1034688-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIGDBFIDKDNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034688-30-6
Record name GSK-2018682
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2018682
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2018682
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Gsk2018682

Receptor Agonism and Selectivity Profile

GSK2018682 exhibits a defined selectivity profile among the five S1P receptor subtypes (S1P1-5), acting as an agonist primarily for S1P1 and S1P5.

This compound functions as a potent agonist for the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) guidetoimmunopharmacology.orgnih.govamericanelements.comuni.lunih.govinvivochem.cnctdbase.org. This specificity is quantitatively reflected in its pEC50 value for S1P1.

A key aspect of this compound's selectivity is its lack of agonistic activity towards human S1P2, S1P3, and S1P4 receptor subtypes americanelements.comuni.lunih.govinvivochem.cnctdbase.org. This selective profile is crucial for understanding its targeted effects.

The agonistic potency of this compound for S1P1 and S1P5 has been quantitatively assessed through pEC50 values, as summarized in Table 1.

Table 1: Agonistic Activity of this compound at S1P Receptor Subtypes

Receptor SubtypepEC50 (Agonist Activity)
S1P17.7
S1P57.2
S1P2No agonist activity
S1P3No agonist activity
S1P4No agonist activity

The activation of S1P receptors, including S1P1 and S1P5, involves intricate conformational changes within their transmembrane helices. Upon agonist binding, such as that of this compound, movements of specific amino acid residues, notably the W6.48 switch (e.g., W269 in S1P1) and F6.44 (e.g., F265 in S1P1), initiate a transmission switch. Water molecules are also recognized as critical in bridging the ligand binding site, the molecular switches, and the subsequent movements of transmembrane helices, ultimately leading to signal transduction across the cell membrane.

Absence of Agonistic Activity at S1P2, S1P3, and S1P4 Receptor Subtypes

Downstream Intracellular Signaling Pathways Mediated by S1P1 and S1P5 Engagement

S1P receptors are GPCRs that, upon ligand binding, activate heterotrimeric G-proteins to initiate various intracellular signaling cascades lipidmaps.org. The specific G-protein coupling dictates the downstream effects.

S1P1 Signaling: S1P1 receptors primarily couple with the inhibitory G protein alpha subunit (Gαi). Engagement of S1P1 by agonists like this compound leads to Gαi-mediated signaling, which can result in:

Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels lipidmaps.org.

Activation of phospholipase C (PLC) lipidmaps.org.

Activation of Rho family GTPases, such as RhoA and Rac1.

Activation and phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinases (ERK1/2).

In oligodendrocytes, S1PR signaling, including through S1P1, activates and phosphorylates ERK1/2 and Akt, which confers protection against stress-induced apoptosis.

Activation of S1P1 on cardiomyocytes can lead to the activation of G protein-coupled inwardly rectifying potassium channels.

Collectively, S1P-mediated signaling pathways are involved in fundamental cellular processes such as cell proliferation, migration, survival, and the production of cytokines and growth factors lipidmaps.org.

Functional Antagonism of S1P1 and its Impact on Lymphocyte Trafficking

A critical characteristic of S1P1 agonists, including this compound, is their ability to induce functional antagonism of the S1P1 receptor, particularly with chronic exposure lipidmaps.org. This mechanism is central to their immunomodulatory effects.

Functional antagonism arises when the binding of an S1P1 agonist leads to the irreversible internalization and subsequent degradation of the S1P1 receptor from the cell surface lipidmaps.orgnih.gov. This persistent activation followed by receptor downregulation effectively renders the cell unresponsive to endogenous S1P, thereby causing a loss of S1P1-mediated signaling lipidmaps.orgnih.gov.

The physiological consequence of S1P1 functional antagonism is a profound impact on lymphocyte trafficking. Sphingosine-1-phosphate (S1P) plays a vital role in regulating the egress of lymphocytes (T and B cells) from lymphoid organs, such as lymph nodes and the spleen, into the bloodstream lipidmaps.orgnih.gov. This process is dependent on a concentration gradient of S1P, with higher concentrations in the blood relative to lymphoid tissues, and the expression of S1P1 on lymphocytes lipidmaps.orgnih.gov.

By inducing the internalization and degradation of S1P1 on lymphocytes, this compound prevents these immune cells from sensing the S1P gradient necessary for their egress from lymphoid organs lipidmaps.orgnih.gov. This leads to the sequestration and accumulation of lymphocytes within the lymph nodes and spleen, resulting in a significant reduction in the number of circulating peripheral blood lymphocytes lipidmaps.orgnih.govamericanelements.com. This reduction in peripheral lymphocyte count is a primary mechanism by which S1P1 modulators exert their immunomodulatory effects.

Mechanisms Underlying Lymphocyte Sequestration within Lymphoid Organs

The primary immunomodulatory action of S1PR modulators, including this compound, involves the sequestration of lymphocytes within secondary lymphoid organs nih.govnih.gov. This mechanism is crucial for reducing the number of circulating lymphocytes and, consequently, their migration to inflammatory sites amazonaws.com.

Lymphocyte egress from lymphoid tissues is tightly regulated by a gradient of sphingosine-1-phosphate (S1P) biomolther.orgnih.govnih.govnih.gov. S1P is a bioactive lipid that acts as a chemoattractant, with its concentration typically high in the blood and lymph but low within lymphoid organs nih.govnih.gov. Lymphocytes express S1P1 receptors on their surface, which are essential for sensing this gradient and facilitating their exit from lymph nodes nih.govnih.govmedigraphic.com.

This compound, as an S1P1 agonist, binds to the S1P1 receptor on the surface of lymphocytes. Unlike the natural ligand S1P, which allows for receptor recycling and subsequent re-egress, S1P1 modulators like this compound induce persistent activation of the S1P1 receptor biomolther.orgnih.gov. This sustained activation leads to the internalization and subsequent proteasomal degradation of the S1P1 receptor from the lymphocyte surface biomolther.orgnih.govmdpi.com. The prolonged absence of functional S1P1 receptors on the cell surface prevents lymphocytes from responding to the S1P gradient, effectively trapping them within the lymph nodes biomolther.orgnih.govnih.gov. This functional antagonism of S1P1 results in a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood, a phenomenon known as lymphopenia amazonaws.comnih.gov.

Research findings have demonstrated a clear dose-dependent reduction in ALC following administration of this compound. For instance, in a study evaluating single ascending doses in healthy volunteers, mean percentage reductions in ALC at 16 hours post-dosing were observed across various doses amazonaws.com.

Table 1: Mean Percentage Reduction in Absolute Lymphocyte Count (ALC) at 16 Hours Post-Dosing with this compound amazonaws.com

Dose of this compound (mg)Mean Percentage Reduction in ALC at 16 hours (%)
428
646
851
1264
2476

The pharmacodynamics of this compound showed that dose-dependent reductions in ALC, and all tested lymphocyte subsets, were observed to various degrees, reaching a nadir of over 70% reduction from baseline nih.gov.

Regulation of Lymphocyte Egress from Secondary Lymphoid Tissues

The regulation of lymphocyte egress from secondary lymphoid tissues is a finely tuned process critical for immune surveillance and response. Lymphocytes continuously recirculate between the blood and lymphoid organs, a process largely dependent on the S1P gradient biomolther.orgnih.govnih.govnih.gov. Sphingosine-1-phosphate receptor 1 (S1P1) plays a pivotal role in mediating this egress nih.govnih.govmedigraphic.com.

Under normal physiological conditions, lymphocytes expressing S1P1 receptors migrate out of secondary lymphoid organs into the efferent lymph and then into the systemic circulation, following the higher concentration of S1P in the blood compared to the lymphoid tissue biomolther.orgnih.govnih.govnih.gov. This chemotactic response is facilitated by the transient activation and recycling of S1P1 receptors on the lymphocyte surface nih.gov.

This compound, by acting as a functional antagonist of S1P1, disrupts this natural egress mechanism biomolther.orgnih.govnih.govmdpi.com. Upon binding of this compound, the S1P1 receptors are internalized and degraded, leading to a sustained reduction in the number of S1P1 receptors available on the lymphocyte surface biomolther.orgnih.govmdpi.com. This downregulation of S1P1 effectively renders the lymphocytes unresponsive to the S1P gradient that normally drives their exit from lymphoid tissues biomolther.orgnih.govnih.gov. Consequently, lymphocytes are retained within the lymph nodes, preventing their re-entry into the peripheral blood circulation and reducing their ability to traffic to sites of inflammation biomolther.orgmdpi.com. This mechanism underpins the observed lymphopenia induced by this compound amazonaws.comnih.gov.

Table 2: S1PR Agonistic Activity of this compound medchemexpress.com

Receptor SubtypepEC50 (Agonist Activity)
S1P17.7
S1P57.2
S1P2No agonist activity
S1P3No agonist activity
S1P4No agonist activity

Preclinical Investigations of Gsk2018682

In Vitro Pharmacological Characterization and Cellular Assays

GSK2018682 functions as a potent agonist of sphingosine-1-phosphate receptor 1 (S1P1) and S1P5. caymanchem.comnih.govbiomolther.org Notably, it exhibits selectivity for S1P1 and S1P5 over other S1P receptor subtypes, specifically S1P2, S1P3, and S1P4. caymanchem.com

The S1P1 receptor is widely expressed across various tissues, including the central nervous system (CNS). guidetopharmacology.orgresearchgate.net The agonistic activity of compounds like this compound on S1P1 receptors expressed on lymphocytes is crucial for their immunomodulatory effects. Upon binding, S1P1 agonists induce the internalization and subsequent degradation of the S1P1 receptor on the cell surface. researchgate.netresearchgate.net This downregulation of S1P1 prevents lymphocytes from egressing from lymph nodes, thereby reducing their numbers in the peripheral blood circulation and limiting their infiltration into target organs, such as the CNS in autoimmune conditions. researchgate.netresearchgate.net The S1P5 receptor is also present in various tissues, including immune cells and the CNS, suggesting a potential role in both peripheral and central mechanisms. caymanchem.comguidetopharmacology.org

Efficacy Studies in Autoimmune Disease Models

Preclinical studies have demonstrated the efficacy of this compound in established animal models of autoimmune diseases, particularly those mimicking multiple sclerosis.

Murine Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a widely recognized and utilized animal model for studying the inflammatory demyelinating human disease, Multiple Sclerosis (MS). plos.org this compound has shown efficacy in ameliorating disease progression in this murine EAE model. caymanchem.combiomolther.orgszabo-scandic.commedchemexpress.comnih.gov The therapeutic effect observed in EAE models is primarily attributed to the compound's ability to modulate S1P1 receptors, which leads to the sequestration of autoreactive lymphocytes within lymph nodes, consequently reducing their migration and infiltration into the central nervous system. researchgate.netresearchgate.net

Comparative Efficacy Analysis with Established S1PR Modulators in EAE

In comparative studies using the EAE mouse model, this compound demonstrated efficacy similar to that of Fingolimod (B1672674). nih.govbiomolther.org Fingolimod is an orally active S1P receptor modulator that has been approved for the treatment of relapsing multiple sclerosis and serves as a benchmark in the development of new S1PR modulators. nih.govbiomolther.orgresearchgate.netmedizinonline.com Other S1PR modulators, such as Siponimod (B560413) and Ozanimod (B609803), have also shown clinical efficacy in MS and comparable effects in EAE models, operating through similar mechanisms of lymphocyte sequestration. nih.govnih.govnih.gov

Exploration of Novel Therapeutic Applications

Beyond its primary focus on autoimmune diseases, this compound has also been investigated for novel therapeutic applications, including its potential antimicrobial properties.

Investigation of Antibacterial Activity Against Gram-Positive Pathogens

Research has explored the antibacterial activity of this compound, particularly against Gram-positive pathogens. frontiersin.org In these investigations, this compound exhibited antibacterial activity against Staphylococcus aureus, a common Gram-positive bacterium. frontiersin.orgnih.gov Its minimum inhibitory concentration (MIC) against S. aureus was reported to be similar to that of Fingolimod, another S1PR modulator that has shown antimicrobial properties. frontiersin.orgnih.gov Gram-positive bacteria include a range of clinically significant pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. frontiersin.orgnih.govupo.esmdpi.comscielo.org.borsc.org

The antibacterial activity of this compound against Staphylococcus aureus is summarized in the table below:

CompoundAntibacterial Activity (MIC) against S. aureus
This compoundSimilar to Fingolimod frontiersin.orgnih.gov
FingolimodReference compound frontiersin.orgnih.gov

Analysis of Anti-Biofilm Properties

In addition to its direct antibacterial effects, this compound has been evaluated for its anti-biofilm properties. frontiersin.org Biofilms are structured communities of bacteria encased in an extracellular matrix, which often render them highly tolerant to antimicrobial agents. frontiersin.orgseq.es

This compound demonstrated significant anti-biofilm activity by inhibiting the viability of pre-formed Staphylococcus aureus biofilms by at least 90% at a concentration of 100 μM. frontiersin.org This level of inhibition exceeded the activity observed with Fingolimod in the same context. frontiersin.org However, while effective at reducing biofilm viability, this compound showed limited impact on the total biomass of established biofilms, with inhibition ranging between 20% and 30% at concentrations up to 200 μM. frontiersin.org

The anti-biofilm properties of this compound are summarized in the table below:

CompoundBiofilm Viability Inhibition (at 100 μM)Total Biofilm Biomass Inhibition (up to 200 μM)
This compound≥ 90% frontiersin.org20-30% frontiersin.org
FingolimodReference compound (less than this compound) frontiersin.orgNot significantly reduced frontiersin.org

Clinical Development and Translational Research of Gsk2018682

Pharmacodynamic Markers and Systemic Biological Effects in Human Subjects

Cardiovascular Systemic Responses, Including Heart Rate and Blood Pressure Alterations

During clinical evaluation, GSK2018682 induced acute, transient, and non-symptomatic decreases in both heart rate and blood pressure nih.gov. Reductions in heart rate were observed between 1 and 4 hours post-dosing amazonaws.com. These cardiovascular effects are consistent with the known extensive expression of S1P receptors on cardiomyocytes and vascular endothelial cells, indicating that S1P receptor modulators are expected to elicit some cardiovascular response researchgate.net. The first-dose bradycardia associated with S1P1 agonists, including this compound, is thought to be mediated by transient S1P1 activation in atrial myocytes, which subsequently diminishes due to S1P1 down-regulation biomolther.org.

Table 1: Observed Cardiovascular Effects of this compound

ParameterObserved EffectTiming (Post-Dosing)Nature of Effect
Heart RateDecreased1-4 hoursAcute, transient, non-symptomatic
Blood PressureDecreasedNot specifiedAcute, transient, non-symptomatic

Potential Physiological Mitigation Strategies for Observed Cardiovascular Effects

Research has explored potential physiological strategies to mitigate the observed cardiovascular effects of this compound. A reduction in the extent of bradycardia was noted when the compound was administered in the fed state nih.gov. Furthermore, exercise was found to induce a robust increase in heart rate in subjects who had experienced bradycardia following repeat doses of this compound. This finding suggests that physiological interventions, such as exercise, could potentially serve as methods to reduce the extent of S1P-mediated bradycardia and subsequent atrioventricular (AV) block nih.gov.

Therapeutic Area of Clinical Investigation: Relapsing-Remitting Multiple Sclerosis

This compound was investigated as a potential treatment for relapsing-remitting multiple sclerosis (RRMS) biomolther.orgamazonaws.comfrontiersin.orgdrugbank.comnih.govnih.gov. As an S1P1 receptor modulator, its mechanism of action involves indirectly antagonizing the receptor's function, which leads to the sequestration of lymphocytes within lymph nodes. This sequestration is a key therapeutic strategy in managing MS by reducing the number of circulating lymphocytes that can contribute to autoimmune activity in the central nervous system nih.govnih.gov. Preclinical studies in an experimental autoimmune encephalomyelitis (EAE) mouse model demonstrated that this compound exhibited efficacy similar to that of fingolimod (B1672674), another S1P receptor modulator approved for MS biomolther.org.

Current Status of Clinical Development and Rationale for Development Trajectory

This compound has completed its Phase 1 clinical evaluations guidetopharmacology.org. Despite showing promise in early-stage trials and its mechanism of action being relevant to MS, its development for relapsing-remitting multiple sclerosis has been discontinued (B1498344) frontiersin.orgnih.gov. While the specific rationale for this discontinuation is not detailed in the available information, it is noted that the compound was not progressed further in MS development after its Phase 1 studies nih.gov.

Table 2: Clinical Development Status of this compound

Clinical Trial IdentifierStudy TypeIndicationStatus (as of 2011/2014)
NCT01466322Open-label, Randomised, Crossover Study to Assess Relative Bioavailability of Different Formulations in Healthy VolunteersMultiple SclerosisCompleted (2011)
NCT01431937Single-blind, Placebo-controlled Study to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Repeat Ascending Doses in Healthy VolunteersMultiple SclerosisCompleted
NCT01387217Single-blind, Placebo-controlled, Two Part Study to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Single Ascending Doses in Healthy VolunteersMultiple SclerosisCompleted

Comparative Pharmacological Analysis Within the S1pr Modulator Class

Distinctions from First-Generation S1PR Modulators (e.g., Fingolimod)

Fingolimod (B1672674) (FTY720) was the first S1PR modulator approved for the treatment of relapsing forms of multiple sclerosis nih.govtandfonline.comnih.gov. It functions as a prodrug, requiring phosphorylation by sphingosine (B13886) kinase to its active metabolite, fingolimod-phosphate clevelandclinic.orgtandfonline.commims.combiosensis.com. This active metabolite acts as a nonselective agonist of S1P receptors, binding to S1PR1, S1P3, S1P4, and S1P5, but notably lacking activity at S1P2 clevelandclinic.orgtandfonline.combiosensis.comnih.gov.

In contrast, GSK2018682 is a selective S1PR modulator, demonstrating agonist activity at S1P1 and S1P5 receptors, with no agonist activity towards human S1P2, S1P3, or S1P4 caymanchem.combioscience.co.uk. This difference in receptor selectivity is a key distinguishing feature.

The selectivity profiles of S1PR modulators are crucial for their therapeutic implications. Fingolimod's engagement with multiple S1PR subtypes, particularly S1P3, has been associated with certain physiological effects clevelandclinic.orgnih.gov. S1P3 activation is linked to cardiovascular effects, including bradycardia and hypertension nih.govclevelandclinic.orgnih.govneuro-sens.com.

This compound's selective agonism of S1P1 and S1P5, while sparing S1P2, S1P3, and S1P4, suggests a potentially more targeted pharmacological action caymanchem.combioscience.co.uk. The S1P1 receptor is primarily responsible for mediating lymphocyte migration from lymph nodes, and its functional antagonism leads to the desired reduction in circulating lymphocytes nih.govclevelandclinic.orgtandfonline.comnih.gov. The role of S1P5 agonism is also being investigated, as S1PR modulators appear to act as traditional agonists of S1PR5, which could lead to increased activity through associated pathways nih.gov.

Table 1: Comparative S1PR Selectivity Profiles

CompoundS1P1S1P2S1P3S1P4S1P5
FingolimodAgonistNo ActivityAgonistAgonistAgonist
This compoundAgonistNo ActivityNo ActivityNo ActivityAgonist

Note: "Agonist" indicates binding and activation; "No Activity" indicates no detectable agonist activity at the receptor subtype. Data for Fingolimod refers to its active metabolite, fingolimod-phosphate. caymanchem.combioscience.co.ukclevelandclinic.orgtandfonline.combiosensis.comnih.gov

The primary pharmacodynamic outcome of S1PR modulators is the dose-dependent reduction in peripheral lymphocyte count, achieved by functional antagonism of S1P1, which sequesters lymphocytes in lymphoid tissues nih.govclevelandclinic.orgnih.goveuropa.euhres.ca. Both fingolimod and this compound exhibit this effect. Fingolimod causes a dose-dependent reduction of peripheral lymphocyte count to 20-30% of baseline values europa.euhres.ca. This compound also induces a dose-dependent decrease in absolute lymphocyte count (ALC) and its subsets, with reductions reaching over 70% from baseline amazonaws.comnih.gov.

A notable difference lies in their cardiac pharmacodynamic effects. Fingolimod is known to cause a transient reduction in heart rate and atrioventricular (AV) conduction at treatment initiation europa.euhres.cadrugs.com. This effect is maximal within 6 hours post-dosing and typically returns to baseline within approximately one month of chronic treatment europa.euhres.ca. This compound has also been observed to induce acute, transient, and non-symptomatic decreases in heart rate and blood pressure nih.gov. However, one study indicated that the magnitude of heart rate reduction was less when this compound was administered in the fed state nih.govamazonaws.com.

Table 2: Differential Pharmacodynamic Outcomes

Pharmacodynamic OutcomeFingolimodThis compound
Lymphocyte CountDose-dependent reduction (20-30% of baseline) europa.euhres.caDose-dependent reduction (up to >70% from baseline) amazonaws.comnih.gov
Heart RateTransient reduction, maximal within 6 hours post-dosing europa.euhres.cadrugs.comAcute, transient decrease nih.gov (less in fed state) nih.govamazonaws.com
Blood PressureAverage increase (systolic ~3 mmHg, diastolic ~1 mmHg) europa.eudrugs.comAcute, transient decrease nih.gov

Note: Data represents general observations from clinical studies. europa.euhres.caamazonaws.comnih.govdrugs.comamazonaws.com

Comparative Receptor Selectivity Profiles and their Therapeutic Implications

Comparison with Other Second-Generation Selective S1PR Modulators in Development

Several second-generation S1PR modulators have been developed to improve upon the selectivity and safety profile of fingolimod nih.govnih.gov. These include siponimod (B560413), ozanimod (B609803), ponesimod, and etrasimod (B607385) nih.govclevelandclinic.orgtandfonline.com.

Siponimod (BAF312) : This compound is a selective S1P1 and S1P5 receptor agonist clevelandclinic.orgnih.govguidetomalariapharmacology.orgnih.gov. It was developed as a potential alternative to fingolimod, with a reportedly more favorable pharmacokinetic profile guidetomalariapharmacology.org.

Ozanimod (RPC-1063) : Ozanimod is also a selective S1P1 and S1P5 agonist clevelandclinic.orgnih.govneuro-sens.comwikipedia.orgmdpi.comrndsystems.com. It aims to prevent autoreactive lymphocytes from entering the central nervous system mdpi.com.

Ponesimod (ACT-128800) : Ponesimod is primarily a selective S1P1 receptor modulator clevelandclinic.orgwikipedia.orgguidetopharmacology.orguni.lunih.gov. It was developed to be more selective for S1P1 than fingolimod, with the goal of reducing adverse effects associated with S1P3 activity nih.gov.

Etrasimod (APD334) : Etrasimod is a selective S1PR modulator that targets S1P1, S1P4, and S1P5, with limited activity on S1P3 and no activity on S1P2 wikipedia.orgmdpi.comnewdrugapprovals.orguni.luzhanggroup.org.

This compound, like siponimod and ozanimod, exhibits dual agonism of S1P1 and S1P5 biomolther.orgcaymanchem.combioscience.co.uk. This shared selectivity profile distinguishes them from ponesimod, which is more selectively S1P1, and etrasimod, which also engages S1P4. The development of these second-generation compounds highlights a trend towards more targeted S1PR modulation to potentially enhance therapeutic benefit and reduce off-target effects nih.govnih.govneuro-sens.com.

Table 3: Selectivity Profiles of Second-Generation S1PR Modulators

CompoundS1P1S1P2S1P3S1P4S1P5
This compoundAgonistNo ActivityNo ActivityNo ActivityAgonist
SiponimodAgonistNo ActivityNo ActivityNo ActivityAgonist
OzanimodAgonistNo ActivityNo ActivityNo ActivityAgonist
PonesimodAgonistNo ActivityNo ActivityNo ActivityNo Activity
EtrasimodAgonistNo ActivityLimited ActivityAgonistAgonist

Note: "Agonist" indicates binding and activation; "No Activity" indicates no detectable agonist activity; "Limited Activity" indicates some activity but less pronounced. caymanchem.combioscience.co.ukclevelandclinic.orgnih.govneuro-sens.comguidetomalariapharmacology.orgnih.govmdpi.comrndsystems.comwikipedia.orgguidetopharmacology.orgnih.govwikipedia.orgmdpi.comnewdrugapprovals.orguni.luzhanggroup.org

Implications of Pharmacokinetic Characteristics on Clinical Utility and Reversibility of Effects

Pharmacokinetic characteristics, including absorption, distribution, metabolism, and elimination, significantly influence the clinical utility and reversibility of effects for S1PR modulators.

For this compound, oral administration leads to relatively slow absorption, with median time to maximum plasma concentration (Tmax) ranging from 4 to 8 hours across different doses amazonaws.com. The elimination half-life (t1/2) of this compound is independent of dose, with mean values ranging from 44.9 to 55.4 hours amazonaws.com. The blood pharmacokinetics of this compound were found to be approximately dose-proportional over the studied range of 0.6 mg to 24 mg amazonaws.com.

In comparison, fingolimod exhibits slow but efficient absorption, with maximal plasma concentration reached after 12-16 hours post-oral dose and a long half-life of 6-9 days tandfonline.commims.com. Due to its long half-life, fingolimod's pharmacodynamic effects, such as decreased lymphocyte counts, can persist for up to 2 months after the last dose, with lymphocyte counts generally returning to normal within 1 to 2 months of stopping therapy hres.cadrugs.com.

The half-life of this compound (approximately 2 days) is shorter than that of fingolimod (6-9 days) tandfonline.commims.comamazonaws.com. This difference in half-life could have implications for the reversibility of effects. A shorter half-life might allow for a faster return of lymphocyte counts to baseline upon discontinuation, potentially offering more rapid reversibility of immunosuppression if needed. This could be a favorable characteristic in situations requiring quick cessation of immunomodulatory effects.

Other second-generation S1PR modulators also have varying pharmacokinetic profiles. For instance, ozanimod has an elimination half-life of 19 hours, and etrasimod has an elimination half-life of 30 hours wikipedia.orgwikipedia.org. Ponesimod has an elimination half-life of 31-34 hours wikipedia.org. These shorter half-lives compared to fingolimod are generally considered advantageous for managing potential adverse events or when treatment interruption is required.

Table 4: Comparative Pharmacokinetic Characteristics

CompoundAbsorption (Tmax)Elimination Half-life (t1/2)
Fingolimod12-16 hours tandfonline.commims.com6-9 days tandfonline.commims.com
This compound4-8 hours amazonaws.com44.9-55.4 hours (~2 days) amazonaws.com
OzanimodNot specified19 hours wikipedia.org
PonesimodNot specified31-34 hours wikipedia.org
EtrasimodNot specified30 hours wikipedia.org

Note: Tmax refers to time to maximum plasma concentration. tandfonline.commims.comamazonaws.comwikipedia.orgwikipedia.orgwikipedia.org

Methodological Approaches Utilized in Gsk2018682 Research

In Vitro Assays for S1P Receptor Activity, Affinity, and Selectivity

In vitro assays are foundational for understanding the direct interactions of GSK2018682 with its target receptors. This compound functions as a potent agonist for both sphingosine-1-phosphate receptor 1 (S1P1) and S1P5, demonstrating pEC50 values of 7.7 and 7.2, respectively medchemexpress.commedchemexpress.com. Importantly, it exhibits no agonist activity towards human S1P2, S1P3, or S1P4 receptors, highlighting its selective pharmacological profile medchemexpress.commedchemexpress.comcaymanchem.com.

These cellular and molecular in vitro studies are crucial for elucidating the intricate signaling pathways governed by S1P receptors researchgate.netnih.gov. For example, in vitro investigations have shown that S1P induces a dose-dependent retraction of cellular processes in pre-oligodendrocytes, a response mediated by S1PR5 activation. Conversely, in mature oligodendrocytes, S1P-mediated activation of S1PR5 has been observed to promote cell survival mdpi.com. The mechanism by which S1P receptor modulators, including this compound, exert their effects often involves the induction of receptor internalization and subsequent functional antagonism of S1P1, leading to the sequestration of lymphocytes nih.govnih.govresearchgate.netnih.gov.

In Vivo Animal Models for Pathophysiological Relevance and Efficacy Determination

In vivo animal models are indispensable for evaluating the physiological and pathophysiological relevance of this compound and for determining its efficacy within a living system. In an experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis, this compound demonstrated efficacy comparable to that of fingolimod (B1672674), a known S1P receptor modulator caymanchem.comresearchgate.netnih.govbiomolther.org.

Research on S1P receptors has utilized various animal models relevant to multiple sclerosis (MS), such as the EAE model and the cuprizone (B1210641) model, to investigate the compound's impact on disease progression and immune responses mdpi.com. S1PR modulators are known to reduce lymphocyte trafficking into the central nervous system (CNS) in these models, which is a key mechanism underlying their therapeutic action in MS researchgate.net. Beyond autoimmune diseases, in vivo studies have also explored the potential of S1PR1 inhibition to destroy tumor blood vessels in xenograft tumor models, thereby inhibiting tumor growth frontiersin.org.

Clinical Study Designs for Early Phase Drug Development (e.g., Crossover, Placebo-Controlled)

Early phase clinical trials for this compound have employed a variety of study designs to assess its pharmacokinetics, pharmacodynamics, and bioavailability in healthy volunteers. A Phase 1 clinical trial for this compound, targeting relapsing-remitting multiple sclerosis, was completed in 2011 (NCT01466322) nih.govbiomolther.org.

Common clinical study designs used in early drug development for this compound include:

Single Ascending Dose (SAD) Studies: These studies, often single-blind and placebo-controlled, are designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of increasing single doses of the compound. An example is a two-part, single-blind, placebo-controlled study (NCT01387217) patsnap.com.

Repeat Ascending Dose (RAD) Studies: Similar to SAD studies, these involve multiple administrations of escalating doses over a period to assess the compound's profile under repeated dosing conditions. A single-blind, placebo-controlled repeat ascending dose study (NCT01431937) was conducted for this compound patsnap.comnih.govmedpath.com.

Crossover Studies: These designs are frequently used to compare the relative bioavailability of different formulations of a drug within the same subjects, which helps minimize inter-subject variability. An open-label, randomized, crossover study (NCT01466322) was performed to assess the relative bioavailability of various 2mg formulations of this compound in healthy volunteers patsnap.comvivli.org.

These early-phase designs are crucial for gathering preliminary data before advancing to larger efficacy trials. Beyond specific compound studies, broader strategies in clinical trial design, such as the exploration of polygenic risk scores (PRS) by companies like GSK, are being investigated to enhance patient selection and optimize trial efficiency genomics.com.

Bioanalytical Techniques for Quantification of Compound and Metabolites in Biological Matrices

Accurate quantification of this compound and its metabolites in biological matrices is a critical aspect of drug development, supporting pharmacokinetic and pharmacodynamic analyses. Bioanalytical quantitative methods for S1P1 receptor modulators, including this compound, have been the subject of comprehensive reviews patsnap.comresearchgate.netnih.govresearchgate.net.

The primary analytical technique employed for the quantification of these compounds is liquid chromatography with tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.net. This method provides the necessary sensitivity and selectivity for measuring drug concentrations in complex biological samples. Sample preparation is a crucial preceding step, with various extraction methods utilized:

Liquid-Liquid Extraction (LLE) nih.govresearchgate.net

Solid-Phase Extraction (SPE) nih.govresearchgate.net

One-step Protein Precipitation nih.govresearchgate.net

A significant challenge in optimizing bioanalytical methods for S1P1 modulators, including this compound, stems from their high protein binding, polarity, and the zwitter-ionic nature of their phosphate (B84403) metabolites, which can complicate the extraction process nih.govresearchgate.net.

Computational and In Silico Modeling Approaches in Drug Discovery and Development

Computational and in silico modeling approaches have become increasingly integral to modern drug discovery and development, complementing traditional experimental methods. These techniques enable researchers to predict biological activity, understand molecular interactions, and optimize compound design. The integration of multi-omics data with computational modeling facilitates the reconstruction of complex biological networks, allowing for the prediction of system-wide effects of modulating specific receptors or signaling pathways, which in turn guides the development of targeted therapies researchgate.net. Advances in computational tools for atomic model building also contribute to the creation of accurate models of large molecular assemblies researchgate.net.

Application of Machine Learning in Predictive Biological Activity Modeling

Machine learning (ML) algorithms have gained significant attention for their utility in predictive modeling within drug discovery patsnap.com. These algorithms are applied to predict various biological activities, including the potential effectiveness of compounds. For instance, the Random Forest algorithm has demonstrated high accuracy in developing predictive models for enzyme inhibitors patsnap.com.

A notable application of ML is the development of predictive models based on the Murcko scaffold, which helps address concerns related to chemical bias in datasets patsnap.com. In silico screening, powered by machine learning, has successfully identified molecules with activity against specific targets, such as Dipeptidyl peptidase 4 (DPP-4) patsnap.com.

Insights from Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to gain atomic-level insights into ligand-receptor interactions. Molecular docking is employed to predict the formation of molecular complexes and to verify a compound's ability to access and bind to specific sites, such as enzyme-DNA interfaces mdpi.com. It provides an initial assessment of how a ligand might fit into a receptor binding pocket frontiersin.org.

Following docking, molecular dynamics (MD) simulations are performed to assess the stability of these predicted binding poses over time. MD simulations provide crucial information on the thermodynamic and dynamic properties of ligand-protein complexes mdpi.comfrontiersin.orgscielo.sa.cr. These simulations can reveal significant atomic fluctuations within the protein and changes in its secondary structure upon ligand binding biorxiv.org. Furthermore, they allow for the exploration of hydrogen bond networks and other ligand-protein interactions, as well as their relative frequencies, offering a detailed understanding of the forces governing the interaction frontiersin.org. These computational approaches are vital for validating in silico screening results and enhancing the credibility of developed models patsnap.com.

Future Perspectives and Unanswered Questions in Gsk2018682 Research

Potential for Repurposing or Re-evaluation in Other Immune-Mediated Inflammatory Diseases

GSK2018682 was initially investigated for the treatment of relapsing-remitting multiple sclerosis, with Phase 1 clinical trials completed in 2011, but its development was subsequently discontinued (B1498344). nih.govnih.gov Despite this discontinuation, the compound, as an S1P receptor modulator, holds potential for repurposing or re-evaluation in other immune-mediated inflammatory conditions. The concept of drug repurposing offers significant advantages in drug discovery, primarily due to the availability of existing data on toxicity and pharmacokinetic profiles, which can reduce the costs and risks associated with developing new antimicrobials. nih.gov

The broader class of S1P receptor modulators, including compounds like etrasimod (B607385), ozanimod (B609803), ponesimod, and siponimod (B560413), are actively being explored for their therapeutic utility across a spectrum of immune-mediated diseases beyond multiple sclerosis. These include inflammatory bowel disease (IBD), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis. uni.lu Interestingly, some S1PR modulators, such as etrasimod, have also demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, suggesting a broader biological activity for compounds containing an indole (B1671886) core, which is also present in this compound. nih.govnih.govebricmall.com This highlights a potential avenue for re-evaluating this compound for applications outside its original immunological focus, possibly in antimicrobial or other inflammatory contexts where its structural features might confer beneficial effects.

Further Elucidation of Unique Pharmacodynamic Signatures

This compound is characterized as a potent agonist of both sphingosine-1-phosphate receptor 1 (S1P1) and S1P5. chembase.cnresearchgate.netresearchgate.netuni-freiburg.de Its pharmacodynamic profile includes a dose-dependent reduction in absolute lymphocyte count (ALC) and various lymphocyte subsets. uni.lu This effect is a hallmark of S1P1 agonists, which function by trapping lymphocytes within lymph nodes, thereby preventing their egress into the peripheral circulation and reducing their infiltration into sites of inflammation, such as the central nervous system in multiple sclerosis. chembase.cnuni-freiburg.dedntb.gov.uazhanggroup.org

However, the pharmacodynamic signature of S1P5 agonism appears distinct from that of S1P1. Unlike S1P1, the S1P5 receptor is generally not subject to significant down-modulation (internalization and degradation) by agonists like siponimod or fingolimod (B1672674). uni-freiburg.denih.gov This suggests that while S1P1 agonism leads to immunosuppression through lymphocyte sequestration, S1P5 agonism may exert its effects through different mechanisms, potentially involving direct cellular actions rather than receptor internalization. Research indicates that S1P5 agonism may have direct neuroprotective effects and could play a role in promoting remyelination, a process crucial for neuronal repair in demyelinating diseases. uni-freiburg.denih.govnus.edu.sgguidetopharmacology.org The dual S1P1/S1P5 agonism of this compound implies a complex pharmacodynamic profile that combines immunosuppressive effects with potential direct actions on nervous system cells.

Investigative Pathways for Discontinued Compounds in Advancing Drug Discovery Knowledge

The discontinuation of this compound after its Phase 1 clinical trials, despite demonstrating comparable efficacy to fingolimod in preclinical experimental autoimmune encephalomyelitis (EAE) mouse models, underscores the multifaceted challenges inherent in drug development. chembase.cnresearchgate.netresearchgate.netuni-freiburg.de However, the study of discontinued compounds like this compound remains invaluable for advancing drug discovery knowledge.

Such compounds serve as critical tools for elucidating complex biological pathways and receptor biology. In the case of this compound, its profile as a dual S1P1/S1P5 agonist provides insights into the differential roles of these receptors. The historical lack of highly selective S1P5 ligands for in vivo studies has made it challenging to fully understand the precise pharmacological role of S1P5. nih.govmims.com Discontinued compounds, even if not reaching market, contribute to a deeper understanding of S1P receptor pharmacology, including the nuances of S1P5 agonism and its therapeutic implications. Analyzing the reasons for their discontinuation, whether due to safety concerns, pharmacokinetic limitations, or strategic portfolio decisions, directly informs the design of future drug candidates, aiming for improved selectivity, efficacy, and safety profiles. uni.ludntb.gov.uaguidetopharmacology.org This iterative learning process from both successful and unsuccessful drug candidates is fundamental to the progression of pharmaceutical science.

Detailed Exploration of the Therapeutic Role of S1P5 Agonism

The sphingosine-1-phosphate receptor 5 (S1P5) is expressed predominantly in the nervous system, particularly on oligodendrocytes, and in the immune system, notably on natural killer (NK) cells. guidetopharmacology.orgnih.gov Emerging research highlights a significant therapeutic role for S1P5 agonism, distinct from the well-established immunosuppressive effects mediated by S1P1.

S1P5 agonism has been associated with neuroprotective effects in various neurodegenerative disorders, including Alzheimer's disease and Huntington's disease. nih.govmims.com Furthermore, activation of S1P5 has been shown to improve blood-brain barrier (BBB) integrity, which is crucial for maintaining central nervous system homeostasis and preventing the infiltration of harmful substances and immune cells. mims.com A particularly promising area of investigation for S1P5 agonism is its potential to promote remyelination. Studies suggest that S1P5 receptor activation on oligodendrocytes and Schwann cells, the myelin-forming cells, can directly stimulate myelin repair, offering a restorative therapeutic strategy for demyelinating conditions like multiple sclerosis. uni-freiburg.denus.edu.sgguidetopharmacology.org This direct effect on myelin repair distinguishes S1P5 agonism from the primary immunosuppressive mechanism of S1P1 modulation, which focuses on reducing inflammation. The ongoing elucidation of S1P5's precise role is being facilitated by recent advancements in structural biology, providing templates for the rational design of highly selective S1P5 ligands. nih.gov

Q & A

Q. What is the mechanistic basis of GSK2018682’s activity on S1P1 and S1P5 receptors?

this compound acts as a potent agonist for S1P1 and S1P5 receptors, with pEC50 values of 7.7 and 7.2, respectively. Its selectivity for these subtypes over S1P2/3/4 is critical for modulating lymphocyte egress from lymphoid tissues, reducing peripheral lymphocyte counts without off-target effects on other receptor subtypes. Researchers can validate selectivity using competitive binding assays and functional cell-based assays comparing receptor activation across subtypes .

Q. Which preclinical models are most relevant for studying this compound’s efficacy in multiple sclerosis (MS)?

The experimental autoimmune encephalomyelitis (EAE) mouse model is widely used. In this model, this compound demonstrated efficacy comparable to fingolimod, reducing clinical scores and neuroinflammation. Researchers should standardize induction protocols (e.g., myelin oligodendrocyte glycoprotein immunization) and monitor outcomes like lymphocyte sequestration and lesion burden .

Q. What pharmacokinetic properties of this compound were identified in early-phase clinical trials?

Phase I trials revealed linear dose-exposure relationships, a half-life of 44.9–63.3 hours, and dose-dependent reductions in absolute lymphocyte counts (ALC). Bioavailability studies showed no significant differences between formulations, but food intake reduced bradycardia incidence. These findings underscore the need for dose-titration protocols in trial design .

Q. How are pharmacodynamic markers like ALC used to assess this compound’s immunomodulatory effects?

ALC reduction (up to 70% from baseline) serves as a primary biomarker for S1P1 receptor modulation. Researchers should perform flow cytometry to analyze lymphocyte subsets (e.g., CD4+/CD8+ T cells, B cells) and correlate changes with clinical outcomes. Longitudinal monitoring is essential to track nadir and recovery phases .

Advanced Research Questions

Q. How can experimental designs address contradictory efficacy data between this compound and other S1PR modulators (e.g., ceralifimod)?

Contradictions may arise from differences in receptor selectivity, dosing regimens, or trial populations. To resolve these, researchers should conduct head-to-head preclinical studies under standardized conditions and use meta-analyses of clinical data to isolate variables like S1P5 activity or trial termination biases .

Q. What methodologies mitigate cardiovascular adverse effects (e.g., bradycardia) observed in this compound trials?

Phase I data suggest administering this compound with food to attenuate heart rate reductions. Additionally, graded exercise protocols can counteract bradycardia by enhancing sympathetic tone. Researchers should incorporate Holter monitoring and stress testing in early-phase trials to assess dynamic cardiovascular responses .

Q. How can receptor selectivity be optimized to improve this compound’s therapeutic window?

Structure-activity relationship (SAR) studies can refine S1P1/S1P5 binding affinity while minimizing off-target interactions. Computational modeling of receptor-ligand interactions and in vitro assays using mutated receptors (e.g., S1P1-K41A) are critical for identifying selectivity determinants .

Q. What strategies enhance reproducibility in preclinical studies of S1PR modulators like this compound?

Standardize animal models (e.g., EAE induction protocols), validate assays (e.g., pEC50 measurements across labs), and report detailed methodologies for lymphocyte trafficking analysis. Adherence to FAIR data principles ensures transparency and cross-study comparability .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results between this compound’s preclinical efficacy and halted clinical development?

Discrepancies may reflect differences in species-specific S1PR expression or clinical trial design. Researchers should re-evaluate translational models (e.g., humanized mice) and conduct post-hoc analyses of phase I data to identify safety signals (e.g., ALC nadir thresholds) that influenced development discontinuation .

Q. What statistical approaches are recommended for interpreting dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., sigmoidal Emax) to quantify ALC reduction versus dose. For safety endpoints (e.g., bradycardia), time-to-event analyses and mixed-effects models account for intra-subject variability. Sensitivity analyses should test robustness against missing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK2018682
Reactant of Route 2
GSK2018682

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.